molecular formula C8H4BrF6NO B8605328 2-(5-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

2-(5-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B8605328
M. Wt: 324.02 g/mol
InChI Key: XWGMPMPFEXRKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a useful research compound. Its molecular formula is C8H4BrF6NO and its molecular weight is 324.02 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H4BrF6NO

Molecular Weight

324.02 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C8H4BrF6NO/c9-5-1-4(2-16-3-5)6(17,7(10,11)12)8(13,14)15/h1-3,17H

InChI Key

XWGMPMPFEXRKQO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3,5-dibromo pyridine 257 (1.09 g, 4.60 mmol) in dry THF cooled to 0° C., was added isopropyl magnesium chloride (2.4 mL, 4.8 mmol) drop wise while stirring for 10 min. Hexafluoroacetone (CF3—CO—CF3) 244 was added to the resulting reaction and continued stirring for another 2 h. After completion of the starting materials, the reaction was quenched with saturated ammonium chloride solution. The organic layer was separated and aqueous phase was extracted again with diethyl ether, the combined organic layer was dried over sodium sulphate and concentrated to get the crude 2-(5-bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol 258. The crude was purified through silica gel by using 100-200 mesh silica gel by eluting the compound at 20:5 ethyl acetate in hexane as thick oil of compound 258.
Quantity
1.09 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

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